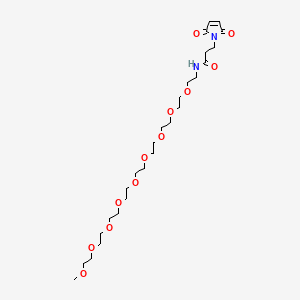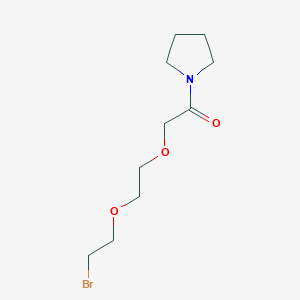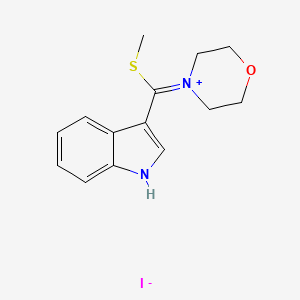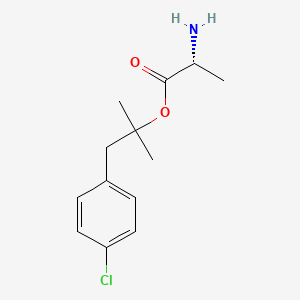
Biotin-PEG4-SS-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG4-SS-azide is a compound that combines biotin, polyethylene glycol (PEG), and azide functionalities. It is commonly used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions . This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-PEG4-SS-azide is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and azide groups. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG to form biotin-PEG.
Azidation: The biotin-PEG is further reacted with an azide-containing reagent to introduce the azide functionality, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatography techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG4-SS-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms stable triazole linkages and is commonly used in click chemistry.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for bioconjugation in biological systems.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are bioconjugates with stable triazole linkages, which can be used for various applications in research and industry .
Aplicaciones Científicas De Investigación
Biotin-PEG4-SS-azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic tools and biosensors
Mecanismo De Acción
Biotin-PEG4-SS-azide exerts its effects through the formation of stable triazole linkages via azide-alkyne cycloaddition reactions. The azide group reacts with terminal alkynes in the presence of a copper catalyst (CuAAC) or strained alkynes without a catalyst (SPAAC). This reaction results in the formation of a triazole ring, which provides a stable and bioorthogonal linkage for bioconjugation .
Comparación Con Compuestos Similares
Biotin-PEG4-SS-azide is unique due to its combination of biotin, PEG, and azide functionalities, which provide versatility in bioconjugation applications. Similar compounds include:
Biotin-PEG4-azide: Lacks the disulfide (SS) linkage but is also used in click chemistry and bioconjugation.
Biotin-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive biotinylation.
Biotin-PEG4-Alkyne: Contains an alkyne group for azide-alkyne cycloaddition reactions.
These compounds share similar applications but differ in their functional groups and specific uses in bioconjugation .
Propiedades
Fórmula molecular |
C29H52N8O8S3 |
|---|---|
Peso molecular |
737.0 g/mol |
Nombre IUPAC |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H52N8O8S3/c30-37-34-9-3-8-31-27(40)7-20-47-48-21-11-33-26(39)6-12-42-14-16-44-18-19-45-17-15-43-13-10-32-25(38)5-2-1-4-24-28-23(22-46-24)35-29(41)36-28/h23-24,28H,1-22H2,(H,31,40)(H,32,38)(H,33,39)(H2,35,36,41)/t23-,24-,28-/m1/s1 |
Clave InChI |
PLONANJTMPUWHX-PRVBGKCFSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)




![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)


